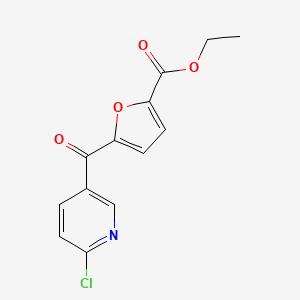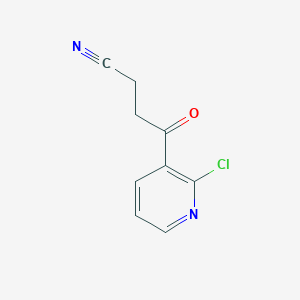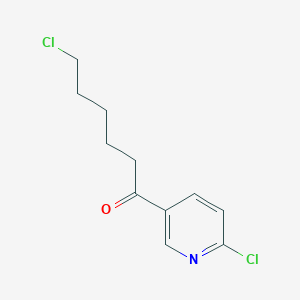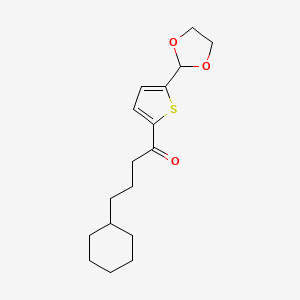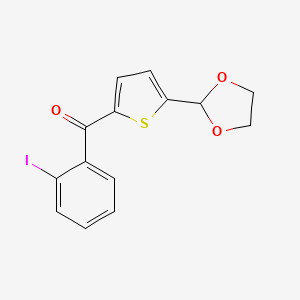
7-(2-Bromophenyl)-7-oxoheptanoic acid
Vue d'ensemble
Description
The compound is a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and an acetic acid functional group . The “7-(2-Bromophenyl)” part suggests a bromophenyl group attached to the seventh carbon in the heptanoic acid chain. The “7-oxo” indicates the presence of a carbonyl group (C=O) on the seventh carbon .
Molecular Structure Analysis
The molecular structure of this compound would likely include a seven-carbon chain (heptanoic acid) with a carbonyl group at the seventh carbon and a bromophenyl group also attached to the seventh carbon .Applications De Recherche Scientifique
Synthesis of Key Intermediates
- 7-(2-Bromophenyl)-7-oxoheptanoic acid has been used in the synthesis of significant intermediates in chemical reactions. For instance, methyl 7-oxoheptanoate, a compound related to this compound, has been utilized for creating 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, which is a key intermediate for prostaglandin preparation (Ballini & Petrini, 1984).
Precursor in Heterocyclic Compound Synthesis
- Research indicates the utility of similar compounds as starting materials for synthesizing various heterocyclic compounds. For example, 4-(4-bromophenyl)-4-oxobut-2-enoic acid has been used to prepare a series of aroylacrylic acids, pyridazinones, and furanones derivatives, which have potential antibacterial activities (El-Hashash et al., 2015).
Role in Antiproliferative Agents
- Compounds structurally similar to this compound have been synthesized for biological applications, such as in antiproliferative activities. For example, the synthesis of 2-adamantyl 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate has shown moderate cytotoxicity against human epithelial lung carcinoma cells (Nurieva et al., 2015).
Novel Synthesis Methods
- Research also includes novel methods of synthesizing related compounds. For instance, efficient synthesis techniques have been developed for creating dibenzo[a,c]cyclohepten-5-ones, which could potentially be applied to this compound derivatives (Choi et al., 2009).
Application in Organic Synthesis
- The compound and its derivatives have been employed in organic synthesis processes. For example, the synthesis of ω-(4-bromophenyl)alkanoic acids, closely related to this compound, have been used in the creation of organoboranes, indicating the compound's versatility in organic chemistry (Zaidlewicz & Wolan, 2002).
Mécanisme D'action
Propriétés
IUPAC Name |
7-(2-bromophenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c14-11-7-5-4-6-10(11)12(15)8-2-1-3-9-13(16)17/h4-7H,1-3,8-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMPZWZOLAWOLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645280 | |
| Record name | 7-(2-Bromophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898765-27-0 | |
| Record name | 2-Bromo-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2-Bromophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



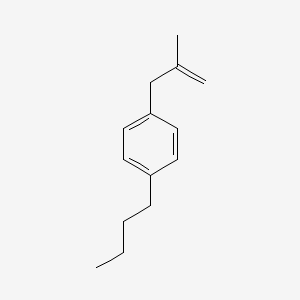
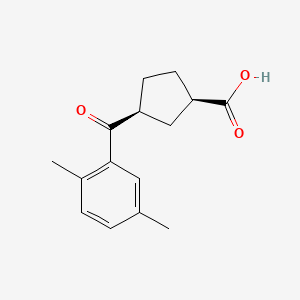
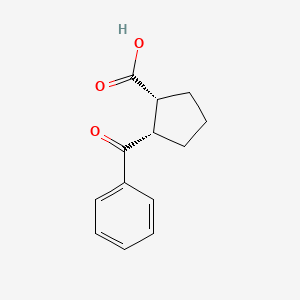
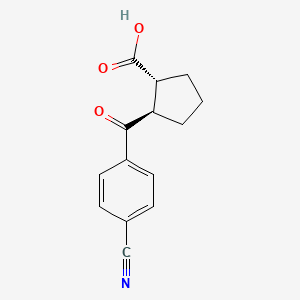

![cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368580.png)

